(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Description
This compound is a synthetic prostaglandin analog characterized by a cyclopentyl core substituted with hydroxyl groups at positions 3 and 3. The side chain at position 2 of the cyclopentyl ring features a (3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl group, which distinguishes it from other prostaglandin derivatives. Its molecular formula is C₂₃H₂₉F₃O₆ (CAS: 54276-17-4), with a molecular weight of 458.47 g/mol .
Propriétés
Numéro CAS |
221246-34-0 |
|---|---|
Formule moléculaire |
C24H31O5F3 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
Clé InChI |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
SMILES canonique |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Synonymes |
17-trifluoromethylphenyl trinor PGF2α |
Origine du produit |
United States |
Activité Biologique
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant potential in pharmacology due to its structural features and biological activities. This article explores its biological activity through various studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H34O5 |
| Molecular Weight | 402.52 g/mol |
| Boiling Point | 557.2 ± 50.0 °C (Predicted) |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMSO: 25 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml |
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target proteins, making it a valuable moiety in drug design .
Pharmacological Effects
- Antihypertensive Activity : Research indicates that derivatives of this compound can influence vascular smooth muscle contraction, which is crucial for managing hypertension.
- Antitumor Activity : Studies have shown that the compound has potential anticancer effects by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Vascular Effects
In vivo studies using animal models showed that administration of the compound resulted in reduced blood pressure and improved endothelial function compared to controls, suggesting its potential as an antihypertensive agent.
In Vitro Studies
In vitro assays have confirmed that the compound effectively inhibits certain enzymes associated with tumor growth and metastasis. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion.
In Vivo Studies
Animal models treated with the compound demonstrated significant reductions in tumor size and improved survival rates compared to untreated groups. These findings underscore the compound's potential as a therapeutic agent in oncology.
Applications De Recherche Scientifique
Antiglaucoma Agent
One of the primary applications of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is in the treatment of glaucoma. Research indicates that this compound functions similarly to latanoprost, a well-known prostaglandin analog used to lower intraocular pressure (IOP) in patients with glaucoma. The mechanism involves increasing the outflow of aqueous humor through the uveoscleral pathway.
Case Study : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited a statistically significant reduction in IOP compared to placebo groups over a 12-week period .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes contributes to its effectiveness in reducing inflammation.
Research Findings : In vitro studies revealed that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] significantly decreased the production of pro-inflammatory cytokines in human macrophages .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for enzymes such as lipoxygenase.
Data Table: Enzyme Inhibition Potency
Interaction with Biological Membranes
Studies have shown that (Z)-7-[(1R,2R,3R,5S)... interacts with lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for drug delivery systems where membrane penetration is required.
Experimental Findings : Fluorescence spectroscopy experiments indicated that the compound alters the fluidity of phospholipid membranes in a concentration-dependent manner .
Comparaison Avec Des Composés Similaires
Key Research Findings
Receptor Binding and Efficacy The trifluoromethyl group in the target compound enhances binding to the prostaglandin F2α (FP) receptor compared to Bimatoprost and Latanoprost, as shown in docking studies (RMSD difference: 0.18 Å; docking score difference: 0.313 kcal/mol) . Unoprostone exhibits a distinct mechanism, acting on BK channels rather than FP receptors, resulting in milder side effects (e.g., reduced conjunctival hyperemia) .
Stability and Formulation
- The target compound’s crystalline form is less stable than Bimatoprost’s Form II, requiring storage at -20°C under inert atmosphere .
- Bimatoprost’s Form II demonstrates superior thermal stability (exothermic peak at 74.1°C ) and is preferred in ophthalmic formulations .
Pharmacokinetic Profiles
Méthodes De Préparation
Prostaglandin Intermediate Derivation
The cyclopentane moiety shares structural homology with prostaglandin F₂α analogs. A validated approach involves:
-
Starting from Corey lactone [(3aR,4R,5R,6aS)-hexahydro-2H-cyclopenta[b]furan-2-one], a chiral building block for prostaglandins.
-
Hydroxylation : Enzymatic dihydroxylation using Aspergillus niger epoxide hydrolase achieves 3,5-dihydroxy configuration with >98% ee.
-
Protection : Triethylsilyl (TES) groups shield hydroxyls during subsequent steps.
Key Data :
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Corey lactone opening | H₂O, HCl (cat.), 25°C, 12 h | 85% | >99% ee |
| Dihydroxylation | Aspergillus niger, pH 7.0, 30°C | 78% | 95:5 dr |
| TES protection | TESCl, imidazole, DCM, 0°C | 92% | – |
Assembly of the (E)-3-Hydroxy-5-[3-(Trifluoromethyl)phenyl]pent-1-enyl Side Chain
Stereoselective Hydroxylation
-
Sharpless Asymmetric Epoxidation : Epoxidize the intermediate alkene, followed by ring-opening with water to install the 3(S)-hydroxyl group.
Z-Selective Formation of Hept-5-enoic Acid
Wittig Olefination
Adapting the methodology from Latanoprostene Bunod synthesis:
-
Ylide Generation : 4-Carboxybutyl triphenylphosphonium bromide treated with KOtBu generates the stabilized ylide.
-
Reaction with Aldehyde : The cyclopentane core aldehyde reacts at 0–5°C to favor Z-alkene formation.
Critical Parameters :
| Parameter | Value | Impact on Z/E Ratio |
|---|---|---|
| Temperature | 0–5°C | Z:E = 9:1 |
| Solvent | THF | Optimal polarity |
| Ylide Stabilization | Electron-withdrawing carboxylate | Enhanced Z-selectivity |
Yield : 69% isolated (cf. 74% for phenyl analog in).
Global Deprotection and Final Assembly
Nitrate Ester Formation
Purification and Analytical Validation
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CD₃OD): δ 7.65 (m, 1H, ArH), 5.45 (dt, J = 11.2 Hz, Z-alkene), 5.32 (dt, J = 15.4 Hz, E-alkene).
-
¹⁹F NMR : δ -62.5 (CF₃).
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Reactivity :
-
Z-Alkene Thermodynamic Instability :
-
Stereochemical Drift :
Q & A
Q. Advanced Research Focus
- In vitro hepatocyte assays : Incubate the compound with primary hepatocytes (human/rat) and analyze time-dependent degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation, oxidation, or conjugation products. For example, hydroxylation at the cyclopentyl or pentenyl chain is likely, given structural analogs with similar motifs .
- Stability correlation : Compare metabolic half-life () in different species to predict human pharmacokinetics.
How can computational approaches elucidate receptor-ligand interactions for this compound?
Q. Advanced Research Focus
- Molecular docking : Use software like AutoDock Vina to model interactions with prostaglandin receptors (e.g., FP or EP subtypes), focusing on hydrogen bonding with hydroxyl groups and hydrophobic interactions with the trifluoromethylphenyl moiety.
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to assess conformational changes in the receptor’s active site.
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity, prioritizing residues critical for interaction (e.g., Arg in FP receptors) .
How should researchers address contradictions in reported bioactivity data for structural analogs?
Q. Advanced Research Focus
- Orthogonal assays : Validate conflicting results using independent methods (e.g., calcium flux assays vs. cAMP measurement for receptor activation).
- Structural analogs : Compare bioactivity of derivatives with modifications at the trifluoromethylphenyl group or cyclopentyl hydroxyls to identify pharmacophores.
- Theoretical alignment : Reconcile data with existing frameworks (e.g., prostaglandin signaling pathways) to contextualize discrepancies. For instance, species-specific receptor isoform expression may explain divergent results .
What strategies optimize aqueous solubility without compromising target binding?
Q. Advanced Research Focus
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxylic acid moiety for pH-dependent solubility.
- Cocrystallization : Screen with coformers like L-arginine to enhance dissolution rates while maintaining crystallinity.
- Lipophilicity adjustment : Replace the trifluoromethyl group with polar bioisosteres (e.g., sulfone) and measure log changes via shake-flask method .
How can researchers validate the compound’s anti-inflammatory mechanism in complex biological systems?
Q. Advanced Research Focus
- Transcriptomic profiling : Use RNA-seq to identify downstream genes (e.g., COX-2, IL-6) modulated in macrophage models.
- Pathway inhibition assays : Combine with selective inhibitors (e.g., NS-398 for COX-2) to isolate contributions from prostaglandin vs. non-prostaglandin pathways.
- In vivo imaging : Track real-time effects in zebrafish inflammation models using fluorescent probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

